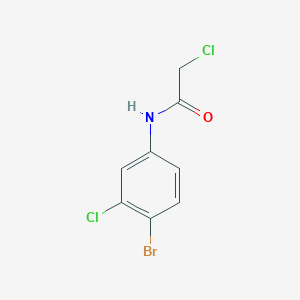

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

Description

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and acetamide functional groups attached to a phenyl ring

Properties

IUPAC Name |

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKUHYLKVQBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-3-chloroaniline+chloroacetyl chloride→N-(4-bromo-3-chlorophenyl)-2-chloroacetamide+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the halogen atoms.

Oxidation: Products may include compounds with higher oxidation states of bromine or chlorine.

Reduction: Reduced forms of the compound with lower oxidation states of the halogens.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide

- N-(4-bromo-3-chlorophenyl)-2-fluorobenzenemethanamine

- N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and acetamide functional groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Biological Activity

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis

The synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

General Reaction Scheme:

This method ensures high yield and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

Research indicates that N-(4-bromo-3-chlorophenyl)-2-chloroacetamide exhibits promising antimicrobial properties . A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, N-(4-bromo-3-chlorophenyl)-2-chloroacetamide has been investigated for its anticancer activity . In vitro studies on human breast adenocarcinoma cell lines (MCF7) revealed that the compound induced cytotoxic effects, leading to cell death at certain concentrations. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The biological activity of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling processes. For instance, it has been suggested that the presence of halogen atoms enhances its binding affinity to target proteins, thereby increasing its biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various derivatives showed that modifications to the halogen substituents significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .

- Anticancer Research : A study focusing on breast cancer cells demonstrated that N-(4-bromo-3-chlorophenyl)-2-chloroacetamide could induce apoptosis through pathways involving caspase activation, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for determining the crystal structure of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality single crystals via slow evaporation (e.g., in toluene or dichloromethane) .

- Collecting diffraction data using MoKα radiation (λ = 0.71073 Å) and a diffractometer calibrated for small-molecule crystallography.

- Solving the structure using programs like SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Analyzing intermolecular interactions (e.g., hydrogen bonds, C–H···π contacts) using PLATON or MERCURY .

- Validating the structure with tools like ORTEP-3 for thermal ellipsoid visualization .

Q. How can researchers optimize the synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide?

Synthesis optimization involves:

- Reacting 4-bromo-3-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–298 K) .

- Using triethylamine as a base to neutralize HCl byproducts and improve reaction efficiency.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validating purity through melting point analysis, HPLC, or H/C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR : H and C NMR to confirm substitution patterns and purity (e.g., amide proton at δ ~10 ppm) .

- IR Spectroscopy : Identification of amide C=O stretch (~1650–1680 cm) and N–H bend (~3300 cm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with bromine/chlorine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogen-substituted acetamides?

Common challenges include disordered halogen atoms or ambiguous hydrogen bonding. Strategies:

- Collect high-resolution data (θ > 25°) to improve electron density maps .

- Use SHELXL restraints for anisotropic displacement parameters of Br/Cl atoms .

- Cross-validate with computational methods (e.g., DFT geometry optimization) to confirm bond angles and torsional strain .

- Re-examine hydrogen bonding networks using Hirshfeld surface analysis to resolve discrepancies in intermolecular contacts .

Q. What strategies enable functionalization of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide for sensor applications?

Functionalization approaches include:

- Substituting the chloroacetamide group with thiols or amines to create chelating sites for metal ions (e.g., Hg) .

- Conjugating the aromatic ring with fluorophores (e.g., naphthalene) via Suzuki coupling for fluorescence-based sensing .

- Validating sensor performance via UV-Vis titration, fluorescence quenching, and DFT calculations to model binding interactions .

Q. How can computational methods enhance the study of this compound’s reactivity?

- Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental reactivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational bond angles in halogenated acetamides?

- Compare experimental SCXRD data (e.g., N–C–C–Cl torsional angles) with DFT-optimized structures. Adjust basis sets (e.g., 6-311++G(d,p)) to account for halogen polarization .

- Evaluate crystal packing effects (e.g., C–H···O contacts) that may distort bond angles in the solid state vs. gas-phase calculations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.